Home > Products > Screening Compounds P90850 > 1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide
1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide -

1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide

Catalog Number: EVT-6269494
CAS Number:
Molecular Formula: C23H29N3O3
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a)

Compound Description: trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a) is a potent and selective 5-HT1A receptor ligand. It was identified as a conformationally constrained analog of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-(2-pyridinyl)piperazine (1a), which was a highly potent and selective 5-HT1A receptor ligand. In binding assays using rat brain membranes, trans-8a exhibited a K(i) value of 0.028 nM at 5-HT1A receptors, demonstrating high affinity. It also showed significant selectivity over D2 and α1 receptors, with K(i) values of 2194 nM and 767 nM, respectively [].

Relevance: trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a) is structurally related to 1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide through the presence of a methoxyphenyl group and a pyridinylpiperazine moiety. The main difference lies in the cyclohexyl ring present in trans-8a instead of the piperidine ring with a carboxamide side chain in the target compound. Both compounds exhibit activity at 5-HT1A receptors, suggesting the importance of these shared structural features for binding. [] (https://www.semanticscholar.org/paper/fb6b2f9f61822269706740e29c841de4634ae9e1)

4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI)

Compound Description: 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI) is an antagonist at both pre- and postsynaptic serotonin-1A receptors []. It competitively antagonizes 5-HT1A receptor activation in rats, as demonstrated by its effects on hypothermia, forepaw treading, and 5-HT turnover. In vivo studies showed that p-MPPI dose-dependently antagonized the hypothermia induced by 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) with an ID50 of approximately 5 mg/kg [].

Relevance: 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI) shares structural similarities with 1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide in terms of the presence of a methoxyphenyl group and a pyridinylpiperazine moiety. The key difference is the presence of an iodobenzamido group attached to the piperazine ring in p-MPPI, which is absent in the target compound. Both compounds display activity related to 5-HT1A receptors, highlighting the relevance of the shared structural elements for receptor interaction. [] (https://www.semanticscholar.org/paper/4e911e1122a4a29a0e85bd9fefe0cd4f96253477)

4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPF)

Compound Description: 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPF) is a competitive antagonist at both postsynaptic 5-HT1A receptors and somatodendritic 5-HT1A autoreceptors in rats []. It attenuates the hypothermia induced by 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) and gepirone. In vivo, p-MPPF dose-dependently antagonized the hypothermia induced by 8-OH-DPAT with an ID50 of approximately 3 mg/kg [].

Relevance: 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPF) shares a close structural resemblance to 1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide, featuring a methoxyphenyl group and a pyridinylpiperazine moiety. The main distinction lies in the presence of a fluorobenzamido group attached to the piperazine ring in p-MPPF, which is absent in the target compound. Both compounds exhibit activity at 5-HT1A receptors, underscoring the significance of the common structural elements for receptor interaction. [] (https://www.semanticscholar.org/paper/4e911e1122a4a29a0e85bd9fefe0cd4f96253477)

4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

Compound Description: 4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide is a compound that has been studied for its potential use in treating autoimmune diseases. The invention focuses on novel multi-hydrates and polymorphs of this compound, along with methods for their preparation [].

Relevance: Although not directly mentioned in the provided text, 4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide can be considered structurally related to 1-[2-(4-Methoxyphenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide due to the presence of a methoxyphenyl group and a piperidinecarboxamide moiety in both compounds. The main structural differences lie in the presence of a pteridinyl group and a cyclopentyl group in the related compound, which are absent in the target compound. This highlights the potential of variations in these regions while retaining core structural elements for biological activity. [] (https://www.semanticscholar.org/paper/64b25180772ab2bc25feb51f00c650ee7d94b198)

(R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40)

Compound Description: (R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40) is a structurally novel dopamine D3 receptor (D3R) antagonist with high selectivity for D3R []. It displays translational potential for the treatment of opioid use disorder. In preclinical models, R-VK4-40 has demonstrated efficacy in attenuating opioid reward and mitigating relapse. Studies in freely moving rats have shown that R-VK4-40 dose-dependently reduces blood pressure and heart rate and attenuates oxycodone-induced increases in blood pressure and oxycodone or cocaine-induced increases in heart rate [].

Relevance: (R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40) and 1-[2-(4-Methoxyphenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide share the piperazinyl moiety as a common structural feature. This structural similarity suggests a potential overlap in their pharmacological targets or mechanisms of action, although they exhibit distinct activities at different receptor systems. [] (https://www.semanticscholar.org/paper/73e1ae86f777957a185fbc80a0778e5a87bfeeae)

(R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116)

Compound Description: (R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116) is another structurally novel and highly selective D3R antagonist with potential for treating opioid use disorder []. Preclinical studies have demonstrated its ability to reduce opioid reward and relapse. In freely moving rats, R-VK4-116 dose-dependently reduces cocaine-induced increases in blood pressure and heart rate, further highlighting its potential therapeutic benefits [].

Relevance: (R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116) shares the piperazinyl moiety with 1-[2-(4-Methoxyphenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide. This common structural element suggests a potential connection in their pharmacological targets or mechanisms of action, despite their distinct activities at different receptor systems. [] (https://www.semanticscholar.org/paper/73e1ae86f777957a185fbc80a0778e5a87bfeeae)

N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)-cyclohexane[11C]carboxamide ([carbonyl-11C]WAY100635)

Compound Description: N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)-cyclohexane[11C]carboxamide ([carbonyl-11C]WAY100635) is a PET tracer used in clinical studies. Its metabolic properties were evaluated both in vitro and in vivo to understand its breakdown rate in humans []. This involved analyzing blood samples at various time points to determine the levels of its metabolites using radio-HPLC.

Relevance: N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)-cyclohexane[11C]carboxamide ([carbonyl-11C]WAY100635) has a clear structural relationship with 1-[2-(4-Methoxyphenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide. Both compounds feature a methoxyphenylpiperazinyl group and a pyridinyl carboxamide moiety. This strong structural similarity highlights the potential for using [carbonyl-11C]WAY100635 as a radiolabeled analog of the target compound in PET imaging studies, allowing for the visualization and quantification of its distribution and binding in vivo. [] (https://www.semanticscholar.org/paper/fb93903b7cbe374aa02368bb01a2041b7400eeb4)

Properties

Product Name

1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-(3-pyridin-3-ylpropyl)piperidine-3-carboxamide

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C23H29N3O3/c1-29-21-9-6-18(7-10-21)12-15-26-17-20(8-11-22(26)27)23(28)25-14-3-5-19-4-2-13-24-16-19/h2,4,6-7,9-10,13,16,20H,3,5,8,11-12,14-15,17H2,1H3,(H,25,28)

InChI Key

MAIOBEIUHAQWDM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCN2CC(CCC2=O)C(=O)NCCCC3=CN=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC(CCC2=O)C(=O)NCCCC3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.